1-(2-Methylphenyl)ethanamine
Overview
Description
It is a clear, colorless liquid at room temperature and is known for its role as a biochemical in proteomics research . This compound is part of the phenethylamine family, which is known for its diverse biological activities.
Scientific Research Applications
1-(2-Methylphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects due to its interaction with TAAR1.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
Mechanism of Action
- The primary target of 2-Methylphenethylamine is the human trace amine associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in various tissues, including the brain.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-(2-Methylphenyl)ethanamine plays a significant role in biochemical reactions, particularly as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is involved in modulating neurotransmitter systems, including dopamine and serotonin . The interaction between this compound and TAAR1 leads to the activation of intracellular signaling pathways that influence neurotransmitter release and reuptake. Additionally, this compound may interact with other biomolecules such as enzymes involved in its metabolism, including cytochrome P450 enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those related to neurotransmitter systems. The activation of TAAR1 by this compound can lead to changes in gene expression and cellular metabolism, impacting processes such as neurotransmitter synthesis and release . This compound’s effects on cell signaling pathways can also influence cellular responses to external stimuli and stressors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TAAR1, leading to receptor activation and subsequent intracellular signaling cascades. This activation can result in the modulation of neurotransmitter release and reuptake, as well as changes in gene expression . Additionally, this compound may interact with other biomolecules, such as enzymes involved in its metabolism, leading to enzyme inhibition or activation . These interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in neurotransmitter systems and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter systems without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including neurotoxicity and alterations in behavior . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted from the body . The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins play a crucial role in facilitating the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)ethanamine can be synthesized through several methods. One common method involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate (III) in solution in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another method involves the transaminase-mediated chiral selective synthesis, which is used to produce enantiomerically pure forms of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding nitro compound or nitrile. The reaction is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under various conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Comparison with Similar Compounds
2-Methylphenethylamine: Shares a similar structure but differs in the position of the methyl group on the aromatic ring.
4-Methylphenethylamine: Another isomer with the methyl group at the para position.
N-Methylphenethylamine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 1-(2-Methylphenyl)ethanamine is unique due to its specific interaction with TAAR1, which distinguishes it from other phenethylamine derivatives. Its position-specific methyl group also influences its chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1-(2-methylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392066 | |
Record name | 1-(2-methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42142-17-6 | |
Record name | α,2-Dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42142-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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